molecular formula C20H17NO3 B5510153 3-Benzyl-2-furan-2-ylmethyl-3-hydroxy-2,3-dihydro-isoindol-1-one

3-Benzyl-2-furan-2-ylmethyl-3-hydroxy-2,3-dihydro-isoindol-1-one

Cat. No.: B5510153
M. Wt: 319.4 g/mol
InChI Key: HRCFPENHHNETSY-UHFFFAOYSA-N
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Description

3-Benzyl-2-furan-2-ylmethyl-3-hydroxy-2,3-dihydro-isoindol-1-one is a useful research compound. Its molecular formula is C20H17NO3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-benzyl-2-(2-furylmethyl)-3-hydroxy-1-isoindolinone is 319.12084340 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Eco-benign Synthesis
An eco-benign and highly efficient approach to synthesizing isoindolinone derivatives has been developed, utilizing a three-component reaction of 2-formyl benzoic acid, ammonia, and heterocyclic compounds like 4-hydroxycoumarin or indole in water. This method is particularly notable for its environmental friendliness and the production of isoindolinone derivatives in good to excellent yields, highlighting the compound's relevance in green chemistry practices (Shen, Sun, & Lin, 2013).

Innovative Synthesis Methods
Efficient and selective synthesis techniques for 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones have been achieved through a Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization process. This methodology showcases the versatility and adaptability of isoindolinone derivatives in complex chemical syntheses (Yu et al., 2017).

Biological Activity and Therapeutic Potential
The 1-isoindolinone framework is integral to a wide range of natural compounds with diverse biological activities and potential therapeutic applications for various chronic diseases. The advancement in synthetic methods for these compounds underscores their significance in medicinal chemistry and drug development (Upadhyay, Thapa, Sharma, & Sharma, 2020).

Advancements in Chemical Synthesis
Research has also focused on the direct arylation-oxidation route to isoindolinone inhibitors, particularly targeting the MDM2-p53 interaction, a critical pathway in cancer research. This route allows for the efficient creation of 3-arylisoindolinone derivatives, showcasing the compound's applicability in developing cancer therapeutics (Dempster & Luzzio, 2011).

Catalysis and Functionalization
The catalytic systems, such as those based on cobalt(II) and rhodium(III), have been utilized for the oxidative C–H alkenylations and in situ directing group-assisted tandem oxidative olefination/Michael addition, respectively. These processes demonstrate the compound's role in facilitating regio- and site-selective functionalization, contributing to the efficient synthesis of isoindolinone frameworks with potential pharmaceutical applications (Ma & Ackermann, 2015); (Wang et al., 2018).

Properties

IUPAC Name

3-benzyl-2-(furan-2-ylmethyl)-3-hydroxyisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c22-19-17-10-4-5-11-18(17)20(23,13-15-7-2-1-3-8-15)21(19)14-16-9-6-12-24-16/h1-12,23H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCFPENHHNETSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CC4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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